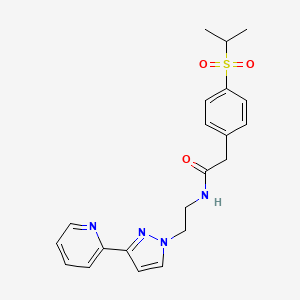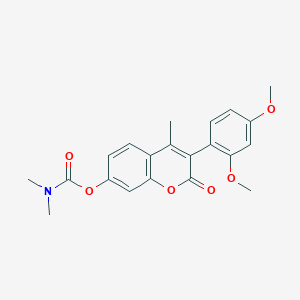
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile, commonly known as BPIP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BPIP is a quinoline derivative that exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Scientific Research Applications
Antibacterial Properties and Pharmacology
The chemical compound under discussion shares structural similarities with fluoroquinolones, a class known for potent antibacterial activities. For instance, temafloxacin hydrochloride, a related fluoroquinolone, has been studied for its broad-spectrum antimicrobial properties. This compound, like our subject compound, includes a piperazinyl group, which is significant in antibacterial efficacy. Both enantiomers of temafloxacin exhibit similar pharmacological profiles, indicating the potential of related compounds in treating bacterial infections (Chu et al., 1991).
Synthesis and Antimicrobial Study
Research into fluoroquinolone-based compounds, including those structurally related to the subject compound, has led to the development of novel antimicrobials. A study synthesized various fluoroquinolone-based 4-thiazolidinones, demonstrating their potential in combating bacterial and fungal infections (Patel & Patel, 2010).
Chemical Synthesis Research
The synthesis of various quinoline and fluoroquinolone derivatives, closely related to the target compound, is a significant area of research. Studies have explored the synthesis of compounds with modifications in the quinoline structure, leading to potential applications in medicinal chemistry and pharmaceuticals. This includes the creation of novel tricyclic compounds with potential pharmacological applications (Chupakhin et al., 1992).
Use in Molecular Detection
Research has been conducted on developing specific immunoassays for detecting compounds structurally related to the subject compound in food products. For example, monoclonal antibodies have been produced for enrofloxacin, a fluoroquinolone, to monitor its illegal content in animal-origin food products (Tochi et al., 2016).
Antimicrobial Resistance Studies
The study of fluoroquinolones, including compounds structurally related to the subject compound, has extended to understanding mechanisms of action and resistance. This research is crucial in tackling the growing concern of antimicrobial resistance and in developing more effective antibacterial agents (Wolfson & Hooper, 1985).
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to exhibit significant antibacterial and antifungal activity .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been reported to exhibit significant antimicrobial activity, suggesting that they may affect pathways related to microbial growth and proliferation .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown significant antibacterial and antifungal activity
Cellular Effects
The cellular effects of 7-(4-Benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile are not yet fully known. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-8-29-17-19(15-26)24(30)20-13-21(25)23(14-22(20)29)28-11-9-27(10-12-28)16-18-6-4-3-5-7-18/h2-7,13-14,17H,1,8-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMEGFJGLVYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=CC=CC=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)
![N-[1-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2718597.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B2718610.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![N-(4-chloro-3-methylphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2718615.png)
![(E)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2718616.png)
